N-(3-chloro-4-methoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h3-6H,1H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDGSODUXQZARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis of the acyl chloride. A tertiary amine base, such as triethylamine or pyridine, is added to neutralize hydrochloric acid (HCl) generated during the reaction. Lewis acid catalysts, including zinc oxide (ZnO) and zirconium tetrachloride (ZrCl₄), have been shown to enhance reaction efficiency by polarizing the acyl chloride’s carbonyl group. For example, a study using 0.72 g of ZnO at 110°C achieved a 74% yield of acryloyl chloride derivatives with minimal formation of 3-chloroacryloyl chloride byproducts.
Optimization of Temperature and Solvent
Temperature control is critical to suppress undesired side reactions, such as the addition of HCl to the acrylamide’s double bond. Operating at 105–120°C minimizes byproduct formation while ensuring complete conversion. Polar aprotic solvents like dimethylformamide (DMF) improve solubility of the aromatic amine but may necessitate higher reaction temperatures. A comparative analysis of solvents is provided in Table 1.
Table 1: Solvent Effects on Acylation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 65 | 92 |
| THF | 60 | 72 | 89 |
| DMF | 100 | 68 | 85 |
Workup and Purification
Post-reaction, the mixture is cooled to room temperature and washed with dilute hydrochloric acid to remove excess base. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Crude product purification is achieved via recrystallization from ethanol or column chromatography using silica gel (ethyl acetate/hexane, 1:3).
Condensation Reactions Using Amino Acid Catalysts
An alternative synthetic route employs L-tyrosine as a bifunctional catalyst to facilitate condensation between 3-chloro-4-methoxybenzaldehyde and acrylamide derivatives. This method leverages the amine and hydroxyl groups of L-tyrosine to stabilize transition states and accelerate imine formation.
Mechanistic Overview
The reaction proceeds through a Schiff base intermediate, where 3-chloro-4-methoxybenzaldehyde reacts with methylamine to form an imine. Subsequent nucleophilic attack by acrylamide yields the target enamide. L-tyrosine’s phenolic hydroxyl group assists in proton transfer, while its carboxylate moiety stabilizes the developing negative charge.
Experimental Protocol
A mixture of 3-chloro-4-methoxybenzaldehyde (10 mmol), methylamine (10 mmol), and L-tyrosine (5 mol%) in ethanol is refluxed for 5 hours. Acrylamide (12 mmol) is then added, and the reaction is stirred at 80°C for an additional 2 hours. Progress is monitored by thin-layer chromatography (TLC; ethyl acetate/hexane, 1:3). The product precipitates upon cooling and is recrystallized from ethanol, yielding 81–88% of this compound.
Table 2: Catalytic Efficiency of Amino Acids
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| L-Tyrosine | 88 | 5 |
| L-Histidine | 75 | 7 |
| No Catalyst | 45 | 12 |
Advantages and Limitations
This method offers superior regioselectivity compared to direct acylation, as the Schiff base intermediate directs acrylamide addition to the para position of the methoxy group. However, scalability is limited by the cost of L-tyrosine and the need for rigorous exclusion of moisture.
Multi-Step Synthesis via β-Hydroxyamide Intermediates
A third approach involves the synthesis of β-hydroxyamide intermediates followed by dehydration to form the α,β-unsaturated enamide. This method is advantageous for introducing stereochemical control.
Formation of β-Hydroxyamide
3-Chloro-4-methoxyaniline is reacted with ethyl acrylate in the presence of a palladium catalyst to form β-hydroxyethyl acrylate. Aminolysis with ammonium hydroxide yields the β-hydroxyamide.
Dehydration to Prop-2-Enamide
The β-hydroxyamide is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to eliminate water and form the double bond. Reaction conditions must be carefully controlled to prevent over-chlorination or polymerization.
Table 3: Dehydration Reagents and Yields
| Reagent | Temperature (°C) | Yield (%) |
|---|---|---|
| SOCl₂ | 0–5 | 78 |
| POCl₃ | 25 | 82 |
| PCl₅ | 40 | 65 |
Data synthesized from enamide formation studies.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits key absorptions at:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
The molecular ion peak appears at m/z 213.66 (M⁺), consistent with the molecular formula C₁₀H₁₂ClNO₂. Fragmentation patterns include loss of the methoxy group (m/z 183) and cleavage of the acrylamide moiety (m/z 119).
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Acylation | 74 | 92 | High | Low |
| Amino Acid Catalysis | 88 | 95 | Moderate | Medium |
| Multi-Step Synthesis | 82 | 89 | Low | High |
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds and other interactions with proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The positions and types of substituents on the phenyl ring critically influence reactivity and binding interactions. Key analogs and their substituent effects are summarized below:
Key Findings :
- Chloro vs.
- Methoxy vs. Trifluoromethyl : The methoxy group in the target compound improves solubility compared to lipophilic CF₃ substituents in compound 10 .
- Substituent Position : Para-substituted groups (e.g., 4-OCH₃) optimize hydrogen bonding, while ortho substituents (e.g., 2-Cl in compound 2e) introduce steric hindrance .
Key Findings :
- The propenamide group (vs. acetamide) may enhance target binding through conjugation and rigidity .
- Anti-inflammatory activity in moupinamide highlights the role of hydroxy and methoxy substituents in modulating NF-κB pathways .
- Antimicrobial potency in compound 10 correlates with lipophilic CF₃ and fluoro groups, suggesting the target compound’s methoxy group may trade potency for improved solubility .
Structural and Crystallographic Insights
- Target Compound : The amide group exhibits resonance (C=O: 1.2326 Å, C–N: 1.3416 Å), facilitating N–H···O hydrogen bonds and C–H···O interactions in crystal packing .
- 3-Chloro-N-(4-methoxyphenyl)propanamide : Similar hydrogen-bonding patterns but lacks the rigidity of the α,β-unsaturated bond, reducing conjugation effects .
- N-(3-Chloro-4-fluorophenyl)acetamide : The absence of a double bond limits π-π stacking but allows deeper binding in protein pockets .
ADMET and Physicochemical Properties
| Property | Target Compound | Compound 10 (4-CF₃) | Fragment 15 (Acetamide) |
|---|---|---|---|
| ClogP | ~2.5 (estimated) | 3.8 | 1.9 |
| Solubility | Moderate (due to OCH₃) | Low | High |
| Cytotoxicity | Not reported | Low (IC₅₀ > 50 µM) | Moderate (IC₅₀ ~ 20 µM) |
Biological Activity
N-(3-chloro-4-methoxyphenyl)prop-2-enamide, a synthetic organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound features a prop-2-enamide backbone with a chloro and methoxy substituent on the aromatic ring. Its structural formula can be represented as:
This structure suggests potential interactions with various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The compound may interact with specific molecular targets, leading to alterations in signal transduction pathways and metabolic processes. Preliminary studies indicate that it could act as an enzyme inhibitor or a receptor ligand, though the exact mechanisms remain under investigation.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Properties : Initial studies indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further exploration in cancer therapeutics.
- Anti-inflammatory Effects : Some reports suggest that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Data Table: Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cells | |
| Anti-inflammatory | Reduction of inflammation markers |
Case Studies
-
Antimicrobial Study :
A study evaluated the antibacterial activity of this compound against several strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a dose-dependent response . -
Cytotoxicity Evaluation :
In vitro assays conducted on human cancer cell lines revealed that this compound induced apoptosis at concentrations ranging from 10 to 30 µM. Flow cytometry analysis demonstrated increased Annexin V positivity, indicating early apoptotic changes . -
Inflammation Model :
A murine model of inflammation was used to assess the anti-inflammatory effects of the compound. Administration resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), highlighting its potential therapeutic applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(3-chloro-4-methoxyphenyl)prop-2-enamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. Key steps include:
- Substitution : React 3-chloro-4-fluoronitrobenzene with methoxy-containing nucleophiles under alkaline conditions to introduce the methoxy group .
- Reduction : Use iron powder in acidic conditions to reduce nitro intermediates to aniline derivatives .
- Condensation : Employ condensing agents (e.g., DCC or EDC) to couple the aniline intermediate with acryloyl chloride. Optimize solvent choice (e.g., ethanol or DMSO) and temperature (60–80°C) to enhance yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the pure product. Monitor progress via TLC and confirm purity via HPLC (>98%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .
- Waste Management : Segregate organic waste and halogenated byproducts. Neutralize acidic residues before disposal .
- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with saline solution for 15 minutes .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the aromatic substitution pattern and acrylamide backbone. Compare chemical shifts with similar enamide derivatives (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 254.05) and rule out impurities .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Refinement Tools : Use SHELXL for high-resolution refinement. Apply TWIN and BASF commands to address twinning or disordered regions .
- Cross-Validation : Compare X-ray data with DFT-optimized molecular geometries. Validate hydrogen bonding networks using Mercury software .
- Data Redundancy : Collect multiple datasets at different temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- Analog Synthesis : Replace the 3-chloro or 4-methoxy groups with bioisosteres (e.g., 4-ethoxy, 3-bromo) and assess reactivity differences .
- Biological Assays : Test analogs against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) via microdilution to determine MIC values. Correlate substituent electronegativity (e.g., fluoro > chloro) with activity trends .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to bacterial enzymes (e.g., penicillin-binding proteins) .
Q. How can hydrogen bonding patterns in the crystal lattice influence the compound’s stability?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using SHELXPRO and CrystalExplorer. Identify robust networks involving the amide N–H and methoxy O–H groups .
- Thermal Stability : Conduct DSC/TGA to link melting points (e.g., 180–200°C) to intermolecular bond strength. Compare with analogs lacking hydrogen-bond donors .
Q. What strategies mitigate inconsistencies in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for antimicrobial testing. Include positive controls (e.g., ciprofloxacin) and account for solvent effects (e.g., DMSO <1% v/v) .
- Metabolite Profiling : Use LC-MS to identify degradation products in assay media. Adjust pH (6.5–7.5) to prevent hydrolysis of the acrylamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
